![molecular formula C12H14O3 B2756401 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol CAS No. 1178764-00-5](/img/structure/B2756401.png)
3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” is an organic compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol” is 1S/C12H14O3/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10,13H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.06 g/mL at 25 °C . It has a boiling point of 129-130 °C at 10 mm Hg , and a refractive index (n20/D) of 1.5850 . The vapor pressure is 0.019mmHg at 25°C .Applications De Recherche Scientifique
Crystal Structures and Emission Properties
- A study by Galer et al. (2014) explored the emission properties of a related compound with methoxy groups in the phenyl ring. This research highlighted the compound's chromic effects, including mechano-, thermo-, and chronochromism, and its potential in solid-state emission applications. The study also observed the effect of external stimuli on the color and efficiency of the emission, indicating potential applications in sensing and display technologies (Galer, Korošec, Vidmar, & Šket, 2014).
Synthesis and Characterization of Novel Compounds
- Patel et al. (2016) synthesized and characterized a novel bio-organic molecule with structural similarities to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. The study included spectroscopic characterization and explored the solvent-dependent optical properties of the compound. This research is significant for understanding the chemical behavior and potential applications in materials science (Patel, Gandhi, Barot, & Patel, 2016).
Antimicrobial Activity and Molecular Modeling
- Research by Mandala et al. (2013) involved the synthesis and evaluation of antimicrobial activity in compounds structurally related to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. This study provided insights into the antimicrobial potential and aided in understanding the structure-activity relationship through molecular docking studies (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Electropolymerization and Aggregation Studies
- Bıyıklıoğlu and Alp (2017) conducted a study on the synthesis of silicon naphthalocyanines with substituents related to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. They examined the aggregation behavior and electropolymerization of these compounds, offering insights into their potential use in electronic and photonic applications (Bıyıklıoğlu & Alp, 2017).
Redox Properties and Protective Groups
- Tsuji, Sasaki, and Yoshifuji (1999) explored the redox properties of a diphosphene compound carrying a sterically protective group similar in structure to 3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol. This research contributes to the understanding of redox systems and the design of novel redox-active materials (Tsuji, Sasaki, & Yoshifuji, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .
Propriétés
IUPAC Name |
3-[3-(2-methoxyethoxy)phenyl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSMCRRHNBHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)
![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)
![3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2756321.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2756326.png)
![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)
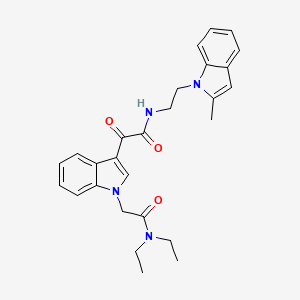

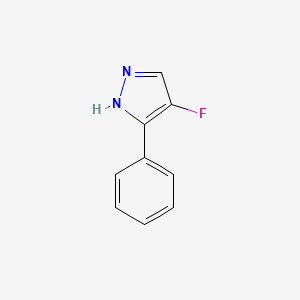
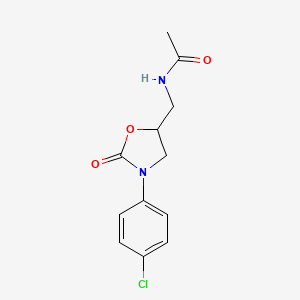
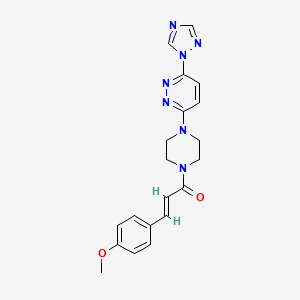

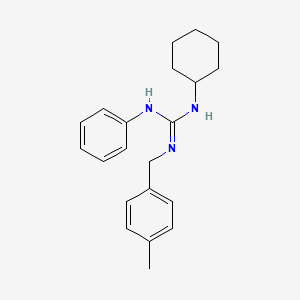
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)